molecular formula C57H44EuN2O6 B108586 Tris(dibenzoylmethane)mono(phenanthroline)europium (III) CAS No. 17904-83-5

Tris(dibenzoylmethane)mono(phenanthroline)europium (III)

Cat. No.: B108586
CAS No.: 17904-83-5
M. Wt: 1004.9 g/mol
InChI Key: DYKOLWWJTALFFU-RWBKAWJDSA-N
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Description

Tris(dibenzoylmethane)mono(phenanthroline)europium (III) is a coordination compound that features europium as the central metal ion. This compound is known for its luminescent properties, making it valuable in various scientific and industrial applications. The compound is often used in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its ability to emit red light efficiently .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tris(dibenzoylmethane)mono(phenanthroline)europium (III) typically involves the reaction of europium chloride with dibenzoylmethane and phenanthroline in an appropriate solvent. The reaction is usually carried out under reflux conditions to ensure complete reaction and formation of the desired complex .

Industrial Production Methods

While specific industrial production methods are not extensively documented, the synthesis generally follows the same principles as laboratory preparation but on a larger scale. This involves scaling up the reaction while maintaining the necessary conditions to ensure high yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

Tris(dibenzoylmethane)mono(phenanthroline)europium (III) primarily undergoes coordination reactions due to the presence of the europium ion. It can also participate in substitution reactions where ligands can be replaced by other coordinating molecules .

Common Reagents and Conditions

Common reagents used in reactions involving this compound include solvents like ethanol or methanol, and other coordinating ligands that can replace dibenzoylmethane or phenanthroline under specific conditions .

Major Products Formed

The major products formed from reactions involving Tris(dibenzoylmethane)mono(phenanthroline)europium (III) depend on the nature of the substituting ligands. For example, replacing phenanthroline with another ligand can result in a different europium complex with potentially altered luminescent properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tris(dibenzoylmethane)mono(phenanthroline)europium (III) is unique due to its specific combination of ligands, which provide a balance of stability and luminescent efficiency. This makes it particularly suitable for applications in optoelectronics and bioimaging .

Biological Activity

Tris(dibenzoylmethane)mono(phenanthroline)europium (III), commonly referred to as Eu(DBM)₃(Phen), is a luminescent metal complex that has garnered attention for its potential biological applications, particularly in bioluminescence imaging and as a fluorescent probe. This article explores the biological activity of this compound, detailing its synthesis, luminescent properties, interactions with biomolecules, and potential therapeutic applications.

  • Molecular Formula : C₅₇H₄₄EuN₂O₆
  • Molecular Weight : Approximately 1001.91 g/mol
  • CAS Number : 17904-83-5
  • Melting Point : 172°C to 173°C

The compound is characterized by its coordination of europium ions with dibenzoylmethane and phenanthroline ligands, resulting in strong red light emission (around 615 nm) when excited with ultraviolet light (around 355 nm) . This property makes it particularly suitable for applications in organic light-emitting diodes (OLEDs) and as a fluorescent marker in biological systems.

Synthesis

The synthesis of Eu(DBM)₃(Phen) typically involves the coordination of europium ions with dibenzoylmethane and phenanthroline under controlled conditions. The reaction can be represented as:

Eu3++3DBM+PhenEu DBM 3(Phen)\text{Eu}^{3+}+3\text{DBM}+\text{Phen}\rightarrow \text{Eu DBM }_3(\text{Phen})

This process ensures optimal coordination around the europium ion, which is crucial for its luminescent properties .

Anticancer Potential

Recent studies have indicated that Eu(DBM)₃(Phen) exhibits notable anticancer activity. Research conducted on A2780 ovarian and MDA-MB-231 breast cancer cell lines demonstrated significant cytotoxic effects. The half-maximal inhibitory concentration (IC50) values were determined using the MTT assay, revealing the following results:

CompoundIC50 (µM) A2780IC50 (µM) MDA-MB-231
Eu(DBM)₃(NH₂Phen)16.4 ± 2.60.9 ± 0.4
Cisplatin26.7 ± 8.020.7 ± 5.6

These findings suggest that the europium complex has a potent effect on cancer cell viability, particularly in the A2780 cell line .

The mechanisms underlying the cytotoxic effects of Eu(DBM)₃(Phen) are still being elucidated. Observations from confocal fluorescence microscopy and transmission electron microscopy indicate that treatment with this compound leads to mitochondrial alterations and apoptotic features in treated cells, such as:

  • Mitochondrial enlargement and distortion.
  • Dense inclusions in lysosomes.
  • Apoptotic bleb formation.

These changes suggest that the compound may induce cell death through mitochondrial dysfunction and lysosomal destabilization .

Interaction with Biomolecules

Eu(DBM)₃(Phen) has shown the ability to form stable complexes with various biomolecules, enhancing its utility as a fluorescent probe. Spectroscopic studies have demonstrated that the presence of different ligands can influence the emission characteristics of this europium complex, allowing for tuning of its properties for specific applications .

Binding Studies

Binding affinity studies using spectroscopic techniques have indicated that Eu(DBM)₃(Phen) can effectively interact with nucleic acids and proteins, making it a promising candidate for use in biochemical assays and imaging techniques .

Applications in Bioluminescence Imaging

The luminescent properties of Eu(DBM)₃(Phen) make it an attractive option for bioluminescence imaging applications. Its ability to emit strong red light upon excitation allows for enhanced visualization in cellular studies, potentially aiding in tracking cellular processes or drug delivery systems .

Properties

IUPAC Name

europium;(E)-3-hydroxy-1,3-diphenylprop-2-en-1-one;1,10-phenanthroline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C15H12O2.C12H8N2.Eu/c3*16-14(12-7-3-1-4-8-12)11-15(17)13-9-5-2-6-10-13;1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;/h3*1-11,16H;1-8H;/b3*14-11+;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYKOLWWJTALFFU-RWBKAWJDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=CC(=O)C2=CC=CC=C2)O.C1=CC=C(C=C1)C(=CC(=O)C2=CC=CC=C2)O.C1=CC=C(C=C1)C(=CC(=O)C2=CC=CC=C2)O.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[Eu]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=C\C(=O)C2=CC=CC=C2)/O.C1=CC=C(C=C1)/C(=C\C(=O)C2=CC=CC=C2)/O.C1=CC=C(C=C1)/C(=C\C(=O)C2=CC=CC=C2)/O.C1=CC2=C(N=C1)C3=C(C=C2)C=CC=N3.[Eu]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C57H44EuN2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1004.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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